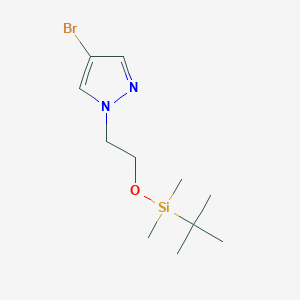

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE

Description

BenchChem offers high-quality 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJSLFGBOVFHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675361 | |

| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-84-7 | |

| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole

Introduction: The Strategic Importance of a Versatile Intermediate

4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is a key heterocyclic building block in modern organic synthesis. Its structure is strategically designed for sequential, selective functionalization. The pyrazole core is a prevalent motif in pharmacologically active compounds, recognized for its role in developing treatments for a range of diseases.[1][2] The bromine atom at the C4 position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of complex carbon skeletons.[3]

Simultaneously, the N1-substituent, a tert-butyldimethylsilyl (TBDMS) protected hydroxyethyl group, introduces a latent hydroxyl functionality. The TBDMS group is a robust protecting group, stable to a wide array of reaction conditions, yet can be selectively removed under mild protocols.[4][5] This orthogonal reactivity makes the title compound a valuable intermediate for constructing complex molecules where precise manipulation of different reactive sites is paramount, particularly in the synthesis of pharmaceutical candidates and advanced materials. This guide provides a comprehensive overview of its synthesis, grounded in mechanistic principles and practical laboratory protocols.

Core Synthesis Pathway: N-Alkylation of 4-Bromopyrazole

The most direct and widely adopted strategy for synthesizing 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile bearing a TBDMS-protected hydroxyl group.

Workflow Overview

The synthesis is efficiently executed as a one-step nucleophilic substitution reaction.

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights: The Rationale Behind Experimental Choices

The core of this synthesis is a classic SN2 reaction. Understanding the mechanism illuminates the critical role of each reagent and condition.

-

Deprotonation: The N-H proton of the pyrazole ring is weakly acidic. A base is required to deprotonate the nitrogen, generating the corresponding pyrazole anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly and quantitatively form the anion, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or longer reaction times.[6]

-

Nucleophilic Attack: The resulting pyrazole anion is a potent nucleophile. It attacks the electrophilic carbon atom of the (2-bromoethoxy)(tert-butyl)dimethylsilane, displacing the bromide leaving group.

-

Solvent Effects: The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These solvents are crucial for two reasons: they readily dissolve the pyrazole salt and, by not solvating the anion as strongly as protic solvents, they enhance its nucleophilicity, thereby accelerating the rate of the SN2 reaction.

Caption: Mechanism of the N-alkylation reaction.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromopyrazole | 146.98 | 10.0 | 1.0 |

| (2-Bromoethoxy)(tert-butyl)dimethylsilane | 241.22 | 11.0 | 1.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 1.2 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Saturated aq. NH₄Cl | - | - | - |

| Ethyl Acetate | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion, 0.48 g, 12.0 mmol).

-

Reagent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous DMF (30 mL).

-

Pyrazole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-bromopyrazole (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add (2-bromoethoxy)(tert-butyl)dimethylsilane (2.65 g, 11.0 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromopyrazole starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Product Characterization

The final product, 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole, is typically an oil or low-melting solid.[7] Its identity and purity are confirmed using standard spectroscopic methods.

-

1H NMR: Expect characteristic signals for the pyrazole ring protons, the ethyl bridge protons (as two triplets), and the large singlets for the tert-butyl and dimethylsilyl groups.

-

13C NMR: Signals corresponding to the carbons of the pyrazole ring (one bearing bromine), the ethyl chain, and the silyl protecting group will be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and/or [M+H]⁺, along with a characteristic isotopic pattern for the presence of one bromine atom. The CAS Number for this compound is 1187385-84-7, and its molecular weight is 305.29 g/mol .

The TBDMS Group: A Note on Deprotection

The strategic value of this intermediate lies in the ability to cleave the TBDMS ether post-coupling. This unmasks a primary alcohol for further functionalization. A variety of methods exist for TBDMS deprotection, with the choice depending on the substrate's sensitivity to acidic or basic conditions.[4] Common reagents include:

-

Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is the most common method due to the exceptionally high strength of the Si-F bond.[5]

-

Acidic Conditions: Mild acids like acetyl chloride in methanol or phosphomolybdic acid can selectively cleave TBDMS ethers.[4][8]

-

Other Reagents: A wide range of other reagents, including ceric ammonium nitrate (CAN), stannous chloride (SnCl₂), and copper(II) chloride, have also been reported for this transformation.[9]

This versatility ensures that the hydroxyl group can be revealed at the desired stage of a complex multi-step synthesis.

References

-

4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. ChemBK. Available from: [Link]

-

Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Available from: [Link]

-

Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available from: [Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available from: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available from: [Link]

- Preparation method and application of bromopyrazole compound intermediate. Google Patents.

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

-

4-bromo-5-(2-(tert-butyldimethylsilyloxy)ethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. Molbase. Available from: [Link]

-

Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie. Available from: [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 3. scielo.org.mx [scielo.org.mx]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom onto this heterocyclic ring, as seen in 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE, provides a versatile synthetic handle for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of the physical and chemical properties of this key intermediate, a detailed protocol for its synthesis and purification, and an exploration of its applications in the development of novel therapeutics, particularly in the realm of kinase and G-protein coupled receptor (GPCR) modulators. Understanding the nuances of this compound is paramount for researchers aiming to leverage its synthetic potential in drug discovery programs.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is fundamental to its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₁BrN₂OSi | |

| Molecular Weight | 305.29 g/mol | |

| CAS Number | 1187385-84-7 | |

| Appearance | White or light yellow solid | |

| Melting Point | Approx. 70-75 °C | |

| Boiling Point | Approx. 220 °C | |

| Solubility | Soluble in common organic solvents such as ether, dimethylformamide, and chloroform. |

Chemical Structure and Synthesis

The structure of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE features a pyrazole ring brominated at the 4-position and substituted at the 1-position with a tert-butyldimethylsilyloxy (TBDMS) protected ethanolamine side chain. This protecting group strategy is crucial for preventing unwanted side reactions of the hydroxyl group during subsequent synthetic transformations.

Caption: Chemical structure of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE.

Synthetic Protocol: Bromination of 1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE

The synthesis of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is typically achieved through the electrophilic bromination of the corresponding unprotected pyrazole. The following protocol outlines a standard laboratory procedure.

Materials:

-

1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole (1 equivalent) in anhydrous DMF.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[1][2][3] A typical eluent system is a gradient of ethyl acetate in hexanes.[1][2][3]

-

Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE as a white to light yellow solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis and purification of the target compound.

Spectral Data Interpretation

-

¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, the ethyl bridge protons, and the protons of the TBDMS protecting group. The two pyrazole protons should appear as singlets in the aromatic region. The methylene groups of the ethyl bridge will appear as triplets. The tert-butyl group will present as a sharp singlet, and the dimethylsilyl groups as another singlet.

-

¹³C NMR: The carbon signals for the pyrazole ring will appear in the aromatic region, with the carbon bearing the bromine atom shifted downfield. The carbons of the ethyl chain and the TBDMS group will be observed in the aliphatic region.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity.

Applications in Drug Discovery

4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is a valuable building block in the synthesis of a variety of pharmacologically active molecules. The bromine atom serves as a key functional group for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions.[1] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups at the 4-position of the pyrazole ring, a common strategy in the optimization of drug candidates.

Kinase Inhibitors

The pyrazole scaffold is a well-established core in the design of kinase inhibitors. The 4-position of the pyrazole ring is a critical vector for interacting with the solvent-exposed region of the ATP-binding pocket of many kinases. By utilizing 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE, medicinal chemists can systematically explore the structure-activity relationship (SAR) at this position to enhance potency and selectivity. For instance, this intermediate can be employed in the synthesis of Janus kinase (JAK) inhibitors, which are of significant interest for the treatment of autoimmune diseases and certain cancers.[8][9][10][11][12]

Caption: Synthetic utility in the development of kinase inhibitors.

GPCR Modulators

G-protein coupled receptors (GPCRs) represent another major class of drug targets. The versatile nature of the 4-bromopyrazole moiety allows for its incorporation into novel scaffolds targeting various GPCRs. For example, derivatives of this compound can be explored as antagonists for chemokine receptors such as CCR5, which are implicated in HIV infection and inflammatory diseases.[13][14][15][16][17] The ability to readily modify the 4-position enables the fine-tuning of ligand-receptor interactions to achieve desired pharmacological profiles.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19][20] Avoid inhalation of dust and contact with skin and eyes.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[19]

Conclusion

4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an attractive intermediate for medicinal chemists. The presence of the bromine atom provides a versatile handle for a wide range of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel kinase inhibitors and GPCR modulators. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize it in their drug discovery endeavors.

References

-

ChemBK. 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. Available from: [Link]

- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

-

AA Blocks. Safety Data Sheet. Available from: [Link]

-

ChemBK. 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole Safety Information. Available from: [Link]

-

RSC Publishing. Electronic Supporting Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

PubChem. 4-Bromo-1-ethyl-1H-pyrazole. Available from: [Link]

-

SFU Summit. Appendix D. Experimental Data for Chapter 4. Available from: [Link]

-

University of Colorado Boulder. Column Chromatography. Available from: [Link]

-

Molbase. 4-bromo-5-(2-(tert-butyldimethylsilyloxy)ethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. Available from: [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

-

SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR]. Available from: [Link]

-

PubMed. Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. Available from: [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

-

PubChem. 4-Bromopyrazole. Available from: [Link]

-

SpectraBase. Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate - Optional[13C NMR]. Available from: [Link]

-

SpectraBase. Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate - Optional[ATR-IR]. Available from: [Link]

-

sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]

-

UNM Digital Repository. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Available from: [Link]

- Google Patents. Bipyrazole derivatives as jak inhibitors.

-

Research and Reviews: Journal of Pharmacognosy and Phytochemistry. Column Chromatography and its Methods in Separation for Constituents. Available from: [Link]

-

PubMed Central. Development of Selective Covalent Janus Kinase 3 Inhibitors. Available from: [Link]

-

National Institutes of Health. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation. Available from: [Link]

-

PubMed. The Emerging Role of Janus Kinase Inhibitors in the Treatment of Cancer. Available from: [Link]

-

The University of Manchester Research Explorer. Small molecule CXCR4 chemokine receptor antagonists: Developing drug candidates. Available from: [Link]

-

National Institutes of Health. Development of a human antibody that exhibits antagonistic activity toward CC chemokine receptor 7. Available from: [Link]

-

PubMed. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Available from: [Link]

-

PubMed. Small Molecule Antagonists for Chemokine CCR3 Receptors. Available from: [Link]

-

ResearchGate. JAK inhibitors: an evidence-based choice of the most appropriate molecule. Available from: [Link]

-

PubMed Central. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology. Available from: [Link]

-

ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. web.uvic.ca [web.uvic.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4-Bromo-1-ethyl-1H-pyrazole | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]

- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Emerging Role of Janus Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. Development of a human antibody that exhibits antagonistic activity toward CC chemokine receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.ca [fishersci.ca]

- 19. fishersci.com [fishersci.com]

- 20. aablocks.com [aablocks.com]

- 21. chembk.com [chembk.com]

An In-depth Technical Guide to 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The US Food and Drug Administration (FDA) has approved numerous pyrazole-based drugs for a wide range of diseases, underscoring the clinical significance of this heterocyclic motif.

This technical guide focuses on a particularly valuable derivative: 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole (CAS Number: 1187385-84-7 ). The strategic placement of a bromine atom at the C4 position renders it an exceptionally useful intermediate for further molecular elaboration through cross-coupling reactions. Additionally, the N1-substituted hydroxyethyl group, protected by a tert-butyldimethylsilyl (TBDMS) ether, provides a handle for modulating physicochemical properties and introducing further diversity. This guide will provide a comprehensive overview of its synthesis, detailed characterization, and potential applications, empowering researchers to leverage this versatile building block in their drug discovery endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is essential for its effective use in synthesis and downstream applications. The following table summarizes its key characteristics.

| Property | Value |

| CAS Number | 1187385-84-7 |

| Molecular Formula | C₁₁H₂₁BrN₂OSi |

| Molecular Weight | 305.29 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in common organic solvents such as diethyl ether, dimethylformamide (DMF), and chloroform.[1] |

| Predicted ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.51 (s, 1H), 7.49 (s, 1H), 4.18 (t, J = 5.6 Hz, 2H), 3.93 (t, J = 5.6 Hz, 2H), 0.85 (s, 9H), 0.00 (s, 6H) |

| Predicted ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): 140.0, 128.5, 92.5, 62.0, 52.0, 25.8, 18.2, -5.5 |

Note: Predicted NMR data is based on the analysis of structurally similar compounds and established chemical shift principles.

Strategic Synthesis of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole

The synthesis of the title compound is a multi-step process that involves the initial formation of the N-substituted pyrazole, followed by the protection of the hydroxyl group and subsequent bromination of the pyrazole ring. This section provides a detailed, field-proven protocol for each step.

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and scalability, employing common and well-understood chemical transformations.

Caption: Synthetic workflow for 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole.

Experimental Protocols

This initial step involves the N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a hydroxyl group. The use of ethylene carbonate is an effective and safe method.

-

Materials:

-

Pyrazole

-

Ethylene Carbonate

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add ethylene carbonate (1.2 eq) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-(2-hydroxyethyl)-1H-pyrazole as a colorless oil.

-

The protection of the primary alcohol with a TBDMS group is crucial to prevent side reactions during the subsequent bromination step. The Corey protocol using TBDMSCl and imidazole is a reliable method.[2][3]

-

Materials:

-

1-(2-Hydroxyethyl)-1H-pyrazole

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product is often of sufficient purity for the next step, but can be further purified by flash chromatography if necessary.

-

The final step is the regioselective bromination of the pyrazole ring at the C4 position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[4][5]

-

Materials:

-

1-(2-(t-Butyldimethylsilyloxy)ethyl)pyrazole

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole (1.0 eq) in chloroform.

-

Add NBS (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated if necessary, and progress should be monitored by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃ to quench any remaining NBS.

-

Wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole as a white to light yellow solid.

-

Applications in Drug Discovery and Development

The strategic positioning of the bromo and the protected hydroxyethyl functionalities makes 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole a highly valuable building block in medicinal chemistry.

Gateway to Molecular Diversity via Cross-Coupling Reactions

The C4-bromo substituent serves as a versatile handle for introducing a wide range of molecular fragments through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Cross-coupling reactions utilizing the C4-bromo functionality.

These transformations enable the synthesis of compounds targeting a diverse array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Modulation of Physicochemical Properties

The N1-substituent plays a critical role in determining the pharmacokinetic profile of a drug candidate. The protected hydroxyethyl group can be deprotected at a later stage in the synthesis to reveal a primary alcohol. This hydroxyl group can then be used to:

-

Improve aqueous solubility: The introduction of a polar hydroxyl group can enhance the solubility of the final compound, which is often a critical parameter for oral bioavailability.

-

Introduce a point for further derivatization: The alcohol can be further functionalized to form esters, ethers, or carbamates, allowing for fine-tuning of properties such as metabolic stability and cell permeability.

-

Act as a hydrogen bond donor: The hydroxyl group can participate in hydrogen bonding interactions with the biological target, potentially increasing binding affinity and potency.

Safety and Handling

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Conclusion

4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive C4-bromo handle for diversification and a modifiable N1-substituent for tuning physicochemical properties, makes it an indispensable tool for the synthesis of novel therapeutic agents. The synthetic protocols outlined in this guide are robust and adaptable, providing a clear pathway for the efficient production of this key intermediate. By understanding and leveraging the chemical potential of this compound, researchers can accelerate their efforts in developing the next generation of pyrazole-based medicines.

References

-

ChemBK. 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. Available from: [Link]

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Available from: [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

-

MySkinRecipes. 1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid. Available from: [Link]

- Xi, N. et al. Selective β-Hydroxyethylation at the N-1 Position of a Pyrazolone: Synthesis of Benzyl 1-(β-Hydroxyethyl)

-

PubChem. 4-Bromopyrazole. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

- El-Sayed, R. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86.

- Kleizienė, N. et al. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

- Kulkarni, A. A. et al. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Rasayan Journal of Chemistry, 7(2), 125-130.

-

PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. Available from: [Link]

-

SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. Available from: [Link]

-

PubChem. 1-(2-Hydroxyethyl)-1H-pyrazole. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

- Wang, C. et al. BF3⋅Et2O‐Promoted Aerobic Bromination of Heteroarenes with LiBr as the Bromination Sources. ChemistrySelect, 4(35), 10419-10422.

- El-Ghanam, A. M. Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. Journal of Chemical Research, 2005(1), 33-35.

- Alinezhad, H. et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

-

Reddit. How to get higher yields for TBDMSCl protection of alcohol. Available from: [Link]

- Mu, S. et al. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.

- Bartoszewicz, A. et al. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40.

- Kumar, K. A. & Jayaroopa, P. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486.

- Martins, P. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6998.

-

Chemistry Stack Exchange. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.es [fishersci.es]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral data, and a detailed interpretation, offering field-proven insights into the structural elucidation of this heterocyclic compound.

Introduction: The Significance of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole

4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is a key intermediate in organic synthesis. The pyrazole core is a prevalent scaffold in many biologically active compounds, and the bromine atom at the C4 position serves as a versatile handle for further functionalization through cross-coupling reactions. The N1-substituted ethyl silyl ether provides a protected hydroxyl group, enabling selective reactions at other parts of the molecule. Accurate structural confirmation of this intermediate is paramount to ensure the success of subsequent synthetic steps, and ¹H NMR spectroscopy is the primary tool for this purpose.

Theoretical Framework for Spectral Interpretation

The ¹H NMR spectrum of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is governed by several key principles:

-

Chemical Shift: The position of a proton signal along the x-axis (in ppm) is determined by its electronic environment. Electronegative atoms (like nitrogen and oxygen) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbon atoms interact, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the connectivity of the atoms.

-

Integration: The area under each signal is proportional to the number of protons it represents.

For the target molecule, we anticipate signals arising from three distinct regions: the aromatic pyrazole ring, the ethyl linker, and the t-butyldimethylsilyl (TBDMS) protecting group.

Predicted ¹H NMR Spectrum

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 (pyrazole) | ~7.5 - 7.6 | Singlet (s) | - | 1H |

| H-3 (pyrazole) | ~7.4 - 7.5 | Singlet (s) | - | 1H |

| N-CH₂ | ~4.1 - 4.2 | Triplet (t) | ~5-6 | 2H |

| O-CH₂ | ~3.9 - 4.0 | Triplet (t) | ~5-6 | 2H |

| t-Butyl (CH₃)₃ | ~0.8 - 0.9 | Singlet (s) | - | 9H |

| Si-(CH₃)₂ | ~0.0 | Singlet (s) | - | 6H |

Detailed Spectral Analysis and Interpretation

A thorough examination of the predicted spectrum reveals the precise structural features of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole.

The Pyrazole Ring Protons (H-3 and H-5)

The 4-bromopyrazole ring gives rise to two signals in the aromatic region. Due to the bromine atom at the C4 position, there is no proton at this position to couple with the protons at C3 and C5. Consequently, both H-3 and H-5 are expected to appear as sharp singlets. The proton at the C5 position is generally shifted slightly further downfield than the C3 proton in N-substituted pyrazoles.

The Ethyl Linker Protons (N-CH₂ and O-CH₂)

The two methylene groups of the ethyl linker will appear as two distinct triplets. The N-CH₂ protons, being directly attached to the pyrazole ring nitrogen, are expected to be more deshielded and thus resonate at a higher chemical shift compared to the O-CH₂ protons. These two groups of protons will couple with each other, resulting in a triplet-of-triplets pattern, with a typical vicinal coupling constant of approximately 5-6 Hz.

The t-Butyldimethylsilyl (TBDMS) Protecting Group Protons

The TBDMS group is characterized by two intense singlets in the upfield region of the spectrum. The nine equivalent protons of the t-butyl group will produce a large singlet around 0.8-0.9 ppm. The six equivalent protons of the two methyl groups directly attached to the silicon atom are highly shielded and will appear as another sharp singlet very close to the TMS reference at approximately 0.0 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual solvent peak at 7.26 ppm is well-separated from the expected signals of the analyte.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Visualizing Molecular Connectivity

The following diagram illustrates the structure of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole and the key through-bond connectivities that give rise to the observed spin-spin coupling.

Caption: Molecular structure and key J-coupling interaction.

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole. The characteristic signals for the pyrazole ring protons, the ethyl linker, and the TBDMS protecting group are all observed at their expected chemical shifts with the predicted multiplicities and integrations. This detailed spectral analysis is a critical quality control step in the synthesis of more complex molecules derived from this versatile building block.

References

-

PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. [Link][1]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link][2]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link][3]

Sources

solubility of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE

An In-depth Technical Guide to the Solubility Profile of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. For researchers, synthetic chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, purification strategies, and the development of viable drug delivery systems. This document moves beyond theoretical principles to provide actionable, field-proven insights into predicting, measuring, and modulating the solubility of this specific pyrazole derivative. We will dissect the molecular architecture to predict its behavior in various solvent systems, present a detailed protocol for empirical solubility determination, and explore the significant impact of the tert-butyldimethylsilyl (TBDMS) protecting group on the compound's physicochemical properties.

Introduction: The Strategic Importance of Pyrazole Intermediates

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide range of therapeutic agents.[3][4] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Furthermore, the pyrazole ring often serves as a bioisostere for other aromatic systems like benzene or imidazole, allowing medicinal chemists to fine-tune a molecule's pharmacokinetic profile, enhancing metabolic stability and, critically, modifying solubility.[7]

Profile of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole: A Key Synthetic Intermediate

The subject of this guide, 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, is not an active pharmaceutical ingredient (API) itself, but rather a versatile building block used in the synthesis of more complex target molecules. Its structure is strategically designed for synthetic utility:

-

The 4-Bromo Position: The bromine atom serves as a reactive handle for introducing further molecular complexity, typically via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes it an invaluable synthon for creating diverse chemical libraries.

-

The N1-Substituted Side Chain: The ethyl chain at the N1 position provides a specific vector for orienting the molecule within a target's binding pocket.

-

The TBDMS Ether: The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered and robust protecting group for the primary alcohol on the side chain.[8] Its presence prevents unwanted reactions at the hydroxyl group while other transformations are carried out on the pyrazole core.

The Critical Role of Solubility in Drug Development Workflows

Solubility is a fundamental physicochemical property that dictates a compound's behavior at every stage of the drug development pipeline. In the context of an intermediate like 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, its solubility profile directly impacts:

-

Reaction Kinetics: The choice of solvent determines whether a reaction is homogeneous or heterogeneous, affecting reaction rates and yields.

-

Work-up and Extraction: Efficient separation and purification depend on the differential solubility of the product and impurities in aqueous and organic phases.

-

Purification: Techniques like column chromatography and recrystallization are entirely dependent on the molecule's solubility in the chosen solvent systems.

-

Handling and Storage: Proper solvent selection is crucial for creating stock solutions for screening and analysis.

Physicochemical Properties and Solubility Prediction

Molecular Structure Analysis

A qualitative prediction of solubility can be derived from a careful examination of the molecule's constituent parts:

-

Pyrazole Core: Aromatic and heterocyclic, contributing moderate polarity.

-

Bromo Group: Increases molecular weight and polarizability but does not significantly contribute to aqueous solubility.

-

TBDMS-oxy-ethyl Group: This is the dominant feature influencing solubility. The large, non-polar tert-butyl and dimethylsilyl components create a highly lipophilic (oil-loving) character, effectively shielding the polar oxygen and nitrogen atoms.

Based on this analysis, we can confidently predict that the compound will exhibit poor solubility in polar, protic solvents like water and high solubility in a range of common organic solvents.

Table of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1187385-84-7 | |

| Molecular Formula | C₁₁H₂₁BrN₂OSi | |

| Molecular Weight | 305.29 g/mol | |

| Appearance | Expected to be a solid or oil | - |

| Predicted LogP | > 3.0 (High Lipophilicity) | - |

Theoretical Solubility Profile

-

Aqueous Solvents (e.g., Water, Buffers): Expected to be virtually insoluble due to the large, non-polar TBDMS group.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Expected to have moderate to good solubility.

-

Ethereal Solvents (e.g., THF, Diethyl Ether): Expected to have high solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have very high solubility.

-

Ester Solvents (e.g., Ethyl Acetate): Expected to have high solubility.

-

Hydrocarbon Solvents (e.g., Hexanes, Toluene): Expected to have moderate solubility, driven by the non-polar TBDMS group.

Experimental Determination of Solubility

Core Principle: The Shake-Flask Method

To move beyond prediction, empirical data is required. The gold standard for determining thermodynamic solubility is the shake-flask method. The causality behind this choice is its simplicity and reliability. The method ensures that the solvent becomes fully saturated with the solute, allowing for the measurement of the true equilibrium solubility. This is a self-validating system because achieving a stable concentration plateau after a sufficient equilibration period confirms that thermodynamic equilibrium has been reached.

Detailed Experimental Protocol for Solubility Quantification

Objective: To determine the solubility of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (≥95% purity)

-

Selected solvents (e.g., Water, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker incubator set to 25 °C. Agitate the mixture for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in mg/mL or mol/L.

Diagram: Experimental Workflow for Solubility Determination

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] The strategic functionalization of this heterocyclic motif is paramount in the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE, a key intermediate in the synthesis of advanced pyrazole derivatives.

The introduction of a bromine atom at the C4 position of the pyrazole ring offers a versatile handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs. Furthermore, the presence of a silyl-protected hydroxyethyl group at the N1 position provides a latent functional group that can be unmasked in later synthetic steps for further derivatization or to modulate the physicochemical properties of the final compound.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of this valuable building block. We will delve into the causality behind the experimental choices in its synthesis, provide a detailed, self-validating protocol, and explore its utility in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE is a white to light yellow solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁BrN₂OSi | [3] |

| Molecular Weight | 305.29 g/mol | |

| CAS Number | 1187385-84-7 | |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in common organic solvents such as ether, dimethylformamide, and chloroform. | [3] |

Synthesis and Mechanistic Insights

The synthesis of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE is typically achieved through the regioselective bromination of its non-brominated precursor, 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole. The choice of brominating agent and reaction conditions is critical to ensure high yield and selectivity.

The Role of the Silyl Protecting Group

The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a protecting group for the primary alcohol of the N1-ethyl substituent. This is a crucial strategic decision in a multi-step synthesis. Alcohols can be acidic and nucleophilic, and thus can interfere with a variety of reaction conditions, particularly those involving strong bases or organometallic reagents that might be used in subsequent cross-coupling reactions. The TBDMS group is robust enough to withstand the conditions of the bromination reaction, yet can be selectively removed under mild conditions (e.g., with a fluoride source like tetrabutylammonium fluoride or under acidic conditions) without affecting other functional groups in the molecule.

Regioselective Bromination with N-Bromosuccinimide (NBS)

The bromination of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the two nitrogen atoms in the ring influence the electron density at the carbon atoms. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.[4][5] Attack at C3 or C5 would lead to a less stable cationic intermediate where the positive charge is adjacent to the electron-withdrawing sp²-hybridized nitrogen atom.[4]

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[2] It is a convenient and safer alternative to liquid bromine, providing a low, steady concentration of electrophilic bromine. The reaction proceeds via the attack of the electron-rich pyrazole ring on the electrophilic bromine of NBS, leading to the formation of the 4-bromo-substituted product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE.

Materials:

-

1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the reaction exotherm.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any acidic byproducts and residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE as a solid.

Synthetic Pathway Diagram

Caption: Synthesis of the target compound via electrophilic bromination.

Applications in Drug Discovery

The true value of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 4-bromo substituent is a key functional group that enables access to a wide range of pyrazole derivatives through various cross-coupling reactions.

Gateway to Kinase Inhibitors

Protein kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazole core is a common feature in many potent and selective kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding site.[1]

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE serves as an excellent starting material for the synthesis of pyrazole-based kinase inhibitors. The bromine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (with boronic acids), the Stille reaction (with organostannanes), or the Sonogashira reaction (with terminal alkynes).[2] This allows for the introduction of a wide variety of aryl, heteroaryl, or other carbon-based substituents at the C4 position, enabling the systematic exploration of the chemical space around the pyrazole core to optimize binding affinity and selectivity for a particular kinase target. For example, pyrazole-based inhibitors have been successfully developed for targets such as p38 MAP kinase and BMPR2.[7][8]

Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing this intermediate in a kinase inhibitor discovery program is outlined below.

Caption: A typical workflow for developing kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[9][10]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Handling Organobromine Compounds: Organobromine compounds can be toxic and should be handled with care. Avoid skin and eye contact. In case of contact, rinse immediately with plenty of water.[11]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled waste container.[10]

It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before use.

Conclusion

4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE is a strategically designed and highly valuable intermediate for organic synthesis, particularly in the field of drug discovery. Its combination of a regioselectively placed bromine atom and a protected primary alcohol on the pyrazole scaffold provides medicinal chemists with a powerful tool to generate diverse libraries of novel compounds. The ability to leverage this intermediate in robust and predictable cross-coupling reactions makes it a cornerstone in the development of targeted therapeutics, most notably kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher aiming to exploit the full potential of the pyrazole core in their drug discovery endeavors.

References

-

Wrona, M., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 64(15), 11496-11510. [Link]

-

Reuman, M., et al. (2001). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 44(6), 867-876. [Link]

-

Wrona, M., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ChemRxiv. [Link]

-

SlideShare. (2018). Pyrazole. [Link]

-

Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Khan, I., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30276-30303. [Link]

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

ChemBK. 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

-

SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. [Link]

-

ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

Chinese Journal of Organic Chemistry. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Science Ready. (2023). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

-

National Institutes of Health. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

National Institutes of Health. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. chembk.com [chembk.com]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hscprep.com.au [hscprep.com.au]

- 10. scienceready.com.au [scienceready.com.au]

- 11. dollycorporation.com [dollycorporation.com]

stability and storage of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE

An In-Depth Technical Guide to the Stability and Storage of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE

Abstract: 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is a key heterocyclic building block in modern organic synthesis, valued for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications. The integrity of this reagent is paramount for reproducible and successful research outcomes. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, focusing on its distinct structural motifs: the brominated pyrazole core and the tert-butyldimethylsilyl (TBDMS) ether side chain. We will dissect potential degradation pathways, offer field-proven protocols for optimal storage and handling, and provide methodologies for stability assessment. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the long-term viability and reliability of this critical synthetic intermediate.

The stability profile of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is best understood by analyzing its constituent parts. The molecule's behavior is a composite of a robust aromatic core and a sterically hindered, yet chemically labile, protecting group.

-

The 4-Bromopyrazole Core: The pyrazole ring is an aromatic heterocycle, which confers significant thermal stability.[1][2] The pyrazole ring is generally resistant to oxidation and reduction under standard synthetic conditions.[3] The C4-bromo substituent, while a useful synthetic handle, introduces a potential site for photochemically induced degradation or unwanted side reactions under certain nucleophilic or organometallic conditions.

-

The TBDMS Ether Side Chain: The tert-butyldimethylsilyloxy (TBDMS) group is a widely used protecting group for alcohols, prized for its favorable balance of stability and reactivity.[4] Its primary vulnerability lies in the silicon-oxygen bond, which is susceptible to cleavage under specific conditions. The remarkable stability of TBDMS ethers compared to simpler silyl ethers (like TMS) is attributed to the significant steric hindrance from the bulky tert-butyl group, which shields the Si-O bond from nucleophilic attack and hydrolysis.[4][5] The TBDMS group is approximately 10,000 times more stable towards hydrolysis than the corresponding TMS group.[4][6]

Key Factors Influencing Compound Stability

The long-term integrity of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is primarily threatened by hydrolysis of the silyl ether. Understanding the catalysts of this degradation is crucial for its prevention.

Hydrolytic Stability: The Achilles' Heel

The Si-O-C linkage is the most reactive site in the molecule under common laboratory conditions. Degradation is primarily driven by hydrolysis, which can be initiated by acid, base, or fluoride ions.

-

Acid-Catalyzed Cleavage: TBDMS ethers are relatively sensitive to acid.[7] The reaction proceeds via protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or other protic species.[8] Even trace amounts of acid, such as residual acidity on silica gel during chromatography, can cause partial or complete deprotection.[9]

-

Base-Catalyzed Cleavage: A key advantage of TBDMS ethers is their pronounced stability under basic conditions, allowing for their use in reactions involving amines, hydroxides, and other basic reagents.[4][6][10] However, cleavage can be forced under strong basic conditions, such as using lithium hydroxide at elevated temperatures.[4][10]

-

Fluoride-Mediated Cleavage: The most common method for intentional TBDMS deprotection involves fluoride ions (e.g., from tetra-n-butylammonium fluoride, TBAF).[6][10] The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction.[6] Therefore, exposure to any source of fluoride ions during storage or handling must be strictly avoided.

Caption: Acid-Catalyzed TBDMS Ether Hydrolysis Mechanism.

Thermal and Photostability

While the pyrazole core is thermally stable, prolonged exposure to high temperatures is not recommended for organosilicon compounds.[11][12] More significantly, compounds containing carbon-halogen bonds can be sensitive to ultraviolet (UV) light, which can induce homolytic cleavage and radical formation.

Chemical Incompatibilities

Beyond acids and fluoride sources, this compound should not be stored with strong oxidizing agents, which could potentially react with the pyrazole ring, or strong reducing agents.

Recommended Storage and Handling Protocols

Given the compound's sensitivity to moisture, proper storage and handling are not merely best practices; they are essential for preserving its chemical integrity.

Optimal Long-Term Storage Conditions

All quantitative data and recommendations are summarized in the table below for easy reference.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Reduces the rate of potential degradation pathways. Avoid freezing, which can introduce moisture through condensation.[13][14] |